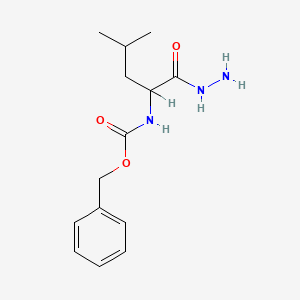

benzyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate is a chemical compound with the molecular formula C14H21N3O3. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzyl group, a hydrazinyl group, and a carbamate group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Properties

One of the most significant applications of benzyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate is its potential as an antiviral agent. Research indicates that compounds with hydrazine moieties exhibit promising activity against viral infections, including coronaviruses. The compound has been explored for its ability to inhibit viral replication and modulate immune responses, making it a candidate for therapeutic development against viral diseases .

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest. Preliminary studies have shown that derivatives of hydrazine can interact with DNA and inhibit tumor cell proliferation. This compound may enhance the efficacy of existing chemotherapeutics or serve as a lead compound for new anticancer drugs .

Biochemical Research

Enzyme Inhibition Studies

this compound has been utilized in enzyme inhibition studies, particularly targeting proteases and kinases involved in various signaling pathways. Understanding how this compound interacts with specific enzymes can provide insights into its mechanism of action and potential therapeutic uses .

Bioconjugation Techniques

The compound's reactive functional groups make it suitable for bioconjugation applications, where it can be linked to biomolecules such as antibodies or peptides. This application is particularly relevant in developing targeted drug delivery systems and diagnostic tools in biomedicine.

Data Tables

Case Studies

Case Study 1: Antiviral Research

In a study conducted to evaluate the antiviral efficacy of this compound, researchers found that the compound demonstrated significant inhibition of viral replication in vitro. The study highlighted its potential as a lead compound for developing antiviral therapies against emerging viral pathogens .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the anticancer properties of the compound using various cancer cell lines. Results indicated that treatment with this compound led to reduced viability and increased apoptosis rates compared to controls, suggesting its potential as an effective anticancer agent .

Mechanism of Action

The mechanism of action of benzyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with biological molecules, leading to the inhibition of certain enzymes or the disruption of cellular processes. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

- Benzyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate can be compared with other carbamate derivatives, such as:

- Benzyl carbamate

- N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate

- Benzyl N-(1-hydrazinyl-1-oxopentan-2-yl)carbamate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazinyl group, in particular, allows for unique interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Benzyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate is a chemical compound with the molecular formula C14H21N3O3. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, mechanisms, and relevant case studies.

The synthesis of this compound typically involves the reaction of benzyl chloroformate with N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)amine in the presence of a base like triethylamine. The reaction is conducted at room temperature, allowing for the formation of the desired carbamate product through a straightforward synthetic route.

Chemical Reactions

The compound can undergo various chemical transformations, including:

- Oxidation : Using agents like potassium permanganate.

- Reduction : Utilizing sodium borohydride or lithium aluminum hydride.

- Substitution : Involving alkyl halides or acyl chlorides in basic conditions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with specific biological molecules. The hydrazinyl group in the structure can interact with enzymes and proteins, potentially leading to inhibition of enzymatic activity or disruption of cellular processes. The benzyl moiety enhances membrane permeability, facilitating cellular uptake.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that it can inhibit the growth of certain bacterial strains and fungi, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways involved in cell survival and death.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer effects of this compound on human breast cancer cells (MCF7). The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The mechanism was linked to increased levels of reactive oxygen species (ROS) and activation of caspase pathways.

Case Study 2: Antimicrobial Activity

Another research effort assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, indicating promising potential as an antimicrobial agent.

5. Research Applications

This compound is being explored for various applications:

- Medicinal Chemistry : As a lead compound for developing new drugs targeting cancer and infectious diseases.

- Biological Research : To study enzyme inhibition mechanisms and cellular signaling pathways.

Summary Table

| Property/Activity | Description |

|---|---|

| Molecular Formula | C14H21N3O3 |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Mechanism | Covalent bonding with biological molecules |

Properties

IUPAC Name |

benzyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-10(2)8-12(13(18)17-15)16-14(19)20-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9,15H2,1-2H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKTZAFFMAFJJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NN)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42384-22-5 |

Source

|

| Record name | NSC26798 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.